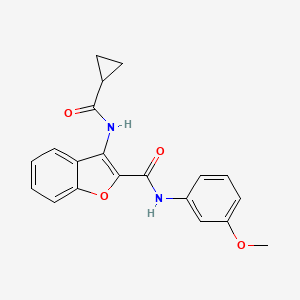
3-CYCLOPROPANEAMIDO-N-(3-METHOXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-CYCLOPROPANEAMIDO-N-(3-METHOXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE is a useful research compound. Its molecular formula is C20H18N2O4 and its molecular weight is 350.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Cyclopropaneamido-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide is a synthetic compound belonging to the class of benzofuran derivatives. This compound exhibits a range of biological activities that are of significant interest in medicinal chemistry and pharmacology. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- IUPAC Name : 3-(cyclopropanecarbonylamino)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide
- Molecular Formula : C_{19}H_{20}N_{2}O_{4}
- Molecular Weight : 344.37 g/mol
This compound's structure features a benzofuran core, which is known for its diverse biological activities, particularly in neuroprotection and antioxidant properties.
Neuroprotective Effects
Research has indicated that benzofuran derivatives, including compounds similar to this compound, exhibit neuroprotective properties. A study focusing on various benzofuran derivatives revealed that certain modifications enhance their efficacy against NMDA-induced excitotoxicity in neuronal cells. For instance, derivatives with specific substitutions showed significant protection against neuronal damage at concentrations as low as 30 μM, comparable to established neuroprotectants like memantine .
Antioxidant Activity
The antioxidant activity of this compound is also noteworthy. Compounds within this class have demonstrated the ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation in vitro. This suggests potential applications in preventing oxidative stress-related neuronal damage, which is a contributing factor in various neurodegenerative diseases .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. The presence of the methoxyphenyl group may enhance binding affinity and selectivity towards these targets, leading to modulation of neuroprotective pathways.
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study highlighted the importance of specific substituents on the benzofuran moiety for enhancing neuroprotective and antioxidant activities. For example, compounds with methyl (-CH₃) substitutions at the R2 position exhibited superior protective effects against excitotoxicity when compared to other derivatives . This suggests that fine-tuning the chemical structure can lead to more effective therapeutic agents.
Comparative Analysis
Propiedades
IUPAC Name |
3-(cyclopropanecarbonylamino)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-25-14-6-4-5-13(11-14)21-20(24)18-17(22-19(23)12-9-10-12)15-7-2-3-8-16(15)26-18/h2-8,11-12H,9-10H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCHGRYZJVJEKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













